Lansoprazole Sulfone-d4 is a deuterated derivative of Lansoprazole, a proton pump inhibitor primarily used in the treatment of gastroesophageal reflux disease and peptic ulcers. The compound is characterized by the incorporation of deuterium atoms, which enhances its stability and allows for more precise tracking in pharmacokinetic studies. Lansoprazole itself is classified under the benzimidazole derivatives, functioning by inhibiting the hydrogen-potassium ATPase enzyme system in the gastric parietal cells, thereby reducing gastric acid secretion.
The synthesis of Lansoprazole Sulfone-d4 typically involves a multi-step process that begins with the preparation of Lansoprazole followed by deuteration. One common method includes the oxidation of Lansoprazole using m-chloroperoxybenzoic acid to form Lansoprazole sulfone, which can then be labeled with deuterium through specific reactions that incorporate deuterated solvents or reagents .
The synthesis process may involve:
The molecular structure of Lansoprazole Sulfone-d4 features a benzimidazole core substituted with various functional groups including trifluoroethoxy and sulfur moieties. The incorporation of deuterium modifies certain hydrogen atoms in the structure, which can be crucial for studies involving metabolic pathways.
Lansoprazole Sulfone-d4 undergoes various chemical reactions similar to its parent compound. Key reactions include:
The reactions are typically monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure that the desired product is obtained with high purity and yield .
Lansoprazole Sulfone-d4 functions primarily as an inhibitor of the hydrogen-potassium ATPase enzyme located in gastric parietal cells. By inhibiting this enzyme, it effectively reduces gastric acid secretion, providing relief from conditions associated with excessive stomach acidity.
The mechanism involves:
Lansoprazole Sulfone-d4 is primarily utilized in scientific research, particularly in pharmacokinetic studies aimed at understanding drug metabolism and behavior in biological systems. Its stable isotope labeling allows researchers to trace metabolic pathways and interactions within biological matrices more effectively than non-labeled counterparts . Additionally, it may find applications in developing new formulations or therapeutic strategies targeting gastric acid-related disorders.
Lansoprazole Sulfone-d4 (C₁₆H₁₀D₄F₃N₃O₃S) is a deuterium-stabilized isotopologue of the proton pump metabolite Lansoprazole Sulfone, distinguished by four deuterium atoms replacing hydrogen atoms at specific molecular positions. This strategic deuteration creates a unique molecular signature with identical chemical behavior to its non-deuterated counterpart but distinct mass spectroscopic properties. With a molecular weight of 389.38 g/mol (versus 385.36 g/mol for the unlabelled form) and CAS number 1184999-77-6 [7] [8], it serves as an indispensable internal standard in mass spectrometry-based quantification of lansoprazole metabolites. The deuterium labeling significantly reduces metabolic degradation rates compared to non-deuterated Lansoprazole Sulfone, particularly against cytochrome P450-mediated oxidation, thereby extending its detectable half-life in biological matrices [5] [9]. This molecular stabilization enables researchers to conduct precise pharmacokinetic studies tracking absorption, distribution, metabolism, and excretion pathways of lansoprazole-derived compounds without altering their biochemical interactions.
Table 1: Core Identification Data for Lansoprazole Sulfone-d4
Property | Specification |
---|---|
Molecular Formula | C₁₆H₁₀D₄F₃N₃O₃S |
Molecular Weight | 389.38 g/mol |
CAS Number | 1184999-77-6 |
Deuterium Position | 4,5,6,7 positions of benzimidazole ring |
Purity Specifications | ≥99% HPLC; ≥99% atom D [7] [8] |
Related Unlabelled CAS | 131926-99-3 (Lansoprazole Sulfone) |
Lansoprazole Sulfone-d4 maintains the core bicyclic heteroaromatic architecture characteristic of lansoprazole derivatives, featuring a benzimidazole moiety connected via methylsulfinyl bridge to a fluorinated pyridine ring. The defining structural modification occurs through sulfoxidation of the parent drug Lansoprazole (AG-1749), converting the sulfinyl (-S=O) bridge to a sulfone (-SO₂-) functionality [3] [10]. This oxidation significantly alters the molecule's electronic distribution and hydrogen-bonding capacity compared to both lansoprazole and its sulfide metabolite (AG-1777). The benzimidazole ring system incorporates four deuterium atoms at the 4,5,6,7 positions, while retaining the 3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinylmethyl substituent that defines lansoprazole's pharmacological target specificity [7] [9]. This structural preservation ensures that the deuterated molecule maintains identical steric parameters and intermolecular interactions as the non-deuterated metabolite, validating its use as a tracer in biological systems.
Table 2: Structural Comparison of Lansoprazole Derivatives
Compound | Key Functional Group | Molecular Weight | Relationship to Lansoprazole |
---|---|---|---|
Lansoprazole (AG-1749) | Sulfinyl (-S=O) | 369.36 g/mol | Parent drug |
Lansoprazole Sulfide (AG-1777) | Thioether (-S-) | 353.36 g/mol | Reduction metabolite |
Lansoprazole Sulfone (AG-1813) | Sulfone (-SO₂-) | 385.36 g/mol | Oxidation metabolite |
Lansoprazole Sulfone-d4 | Sulfone (-SO₂-) | 389.38 g/mol | Deuterated metabolite analogue |
Lansoprazole Sulfone N-oxide-d4 | Sulfone + N-oxide | 405.38 g/mol [2] | Dually oxidized deuterated form |
The incorporation of deuterium creates a mass spectrometric handle that enables unambiguous discrimination between endogenous metabolites and administered tracer compounds. This property is exploited in quantitative bioanalysis where Lansoprazole Sulfone-d4 serves as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, improving measurement accuracy by compensating for matrix effects and instrumental variability [5] [9]. The deuterium labeling allows researchers to map the biotransformation pathways of lansoprazole with unprecedented precision, distinguishing between oxidative (sulfone formation) versus reductive (sulfide formation) metabolic routes. Studies using this deuterated tracer have revealed that Lansoprazole Sulfone arises primarily through CYP3A4-mediated oxidation, while the sulfide metabolite results from gut microbiota-mediated reduction [4] [5]. This analytical capability proves particularly valuable in studying drug-drug interactions, especially those involving CYP450 modulators that alter lansoprazole's metabolic profile. Additionally, the deuterated sulfone facilitates research into inter-individual metabolic variations linked to CYP2C19 polymorphisms, which significantly impact lansoprazole clearance rates.
Table 3: Research Applications of Lansoprazole Sulfone-d4
Application Domain | Specific Utility | Technical Advantage |
---|---|---|
Mass Spectrometry Quantification | Internal standard for Lansoprazole Sulfone quantification | Corrects for ionization efficiency variations |
Metabolic Pathway Mapping | Discrimination between oxidative vs. reductive pathways | Enables simultaneous tracking of multiple pathways |
Enzyme Kinetics Studies | CYP3A4 vs. CYP2C19 contribution to sulfone formation | Allows precise reaction rate calculations |
Drug-Drug Interaction Studies | Assessing CYP450 modulation effects on lansoprazole | Controls for matrix effects in complex biologics |
Pharmacogenetic Research | Impact of CYP2C19 polymorphisms on metabolic ratios | Provides stable reference for metabolic phenotyping |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1